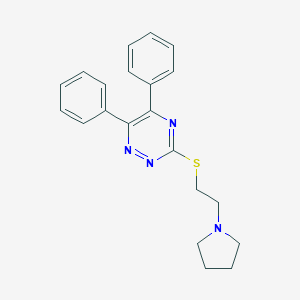
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide, also known as DPTS, is a compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a fluorescent probe for detecting reactive oxygen species and in the development of new drugs for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide is not well understood, but it is believed to involve the formation of a highly reactive intermediate that reacts with ROS to produce a fluorescent product. This reaction is thought to be specific to ROS, allowing for the selective detection of these molecules in biological systems.
Biochemical and Physiological Effects:
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide has been shown to have a low toxicity and is relatively stable in biological systems, making it a promising compound for use in biomedical research. However, more research is needed to fully understand the biochemical and physiological effects of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide is its high sensitivity to ROS, which makes it a valuable tool for studying these molecules in biological systems. Additionally, its low toxicity and relative stability in biological systems make it a promising compound for use in biomedical research. However, one limitation of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are many potential future directions for research on 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide. One area of interest is the development of new drugs for the treatment of cancer and other diseases. 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide has been shown to have anticancer properties, and further research in this area could lead to the development of new and more effective cancer treatments. Additionally, research on the mechanism of action of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide could lead to a better understanding of the role of ROS in disease and aging, and could lead to the development of new treatments for these conditions. Finally, further research on the synthesis and properties of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide could lead to the development of new and more efficient methods for its production, making it more accessible for use in scientific research.
Synthesis Methods
The synthesis of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide involves the reaction of 5,6-diphenyl-1,2,4-triazine-3-thiol with 2-(1-pyrrolidinyl)ethyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide has been used in a variety of scientific research applications. One of the most notable applications is as a fluorescent probe for detecting reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and are associated with a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide has been shown to be highly sensitive to ROS, making it a valuable tool for studying these molecules in biological systems.
properties
Molecular Formula |
C21H22N4S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
5,6-diphenyl-3-(2-pyrrolidin-1-ylethylsulfanyl)-1,2,4-triazine |
InChI |
InChI=1S/C21H22N4S/c1-3-9-17(10-4-1)19-20(18-11-5-2-6-12-18)23-24-21(22-19)26-16-15-25-13-7-8-14-25/h1-6,9-12H,7-8,13-16H2 |
InChI Key |
HYEYHIJEHTULJS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)CCSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one](/img/structure/B276204.png)
![3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276208.png)
![3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276209.png)
![2-[(3-Amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B276211.png)
![2-(allylsulfanyl)-3-amino-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276213.png)
![3-amino-6-(4-fluorophenyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276215.png)
![3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276216.png)
![3-amino-6-(4-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276218.png)
![3-amino-6-(4-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276220.png)
![3-amino-6-(4-fluorophenyl)-2-[(2-oxopropyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276222.png)
![3-amino-6-(4-chlorophenyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276223.png)
![3-amino-6-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276224.png)
![3-amino-6-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276225.png)
![{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B276226.png)